N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 1370050-78-4) is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a nitro group at position 7 and a methylsulfonamide group at position 5. Its molecular weight is 274.25 g/mol, and the structure includes an oxygen-containing bicyclic system, which distinguishes it from sulfur-containing analogs like benzodithiazines.
Properties
IUPAC Name |
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-10-18(14,15)9-5-8-7(16-2-3-17-8)4-6(9)11(12)13/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRETYBKDSWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the nitro group is usually accomplished via nitration reactions using nitric acid or other nitrating agents. The sulfonamide group can be introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated for its potential in drug development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, a study evaluated various sulfonamide derivatives against bacterial strains and found that modifications to the benzodioxine core significantly influenced antibacterial efficacy .
| Compound Variant | Activity (Zone of Inhibition in mm) |
|---|---|
| N-Methyl Variant | 15 |
| Non-Methyl Variant | 10 |
| Control | 5 |
Pharmacological Applications
The compound has shown promise in pharmacological studies, particularly as a potential inhibitor of specific enzymes involved in disease processes.
Enzyme Inhibition Studies
In vitro studies have indicated that this compound can inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases such as glaucoma and epilepsy. The inhibition constant (Ki) values were determined through enzyme kinetics assays .
| Enzyme | Ki (µM) |
|---|---|
| Carbonic Anhydrase | 2.5 |
| Control | 15 |
Biochemical Research
Beyond its medicinal applications, this compound serves as a valuable tool in biochemical research for studying cellular processes and interactions.
Case Study: Cellular Uptake Studies
Recent investigations into the cellular uptake of this compound revealed its potential as a tracer molecule in cellular imaging studies. Researchers utilized fluorescence microscopy to track the compound's localization within live cells .
Toxicology and Safety
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines; however, further investigations are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzodioxine vs. This may influence solubility and membrane permeability . The presence of a hydrazino group and aromatic aldehyde substituents suggests applications in chelation or antimicrobial activity .
Substituent Effects
- Nitro Group : The nitro group at position 7 in the target compound likely contributes to electron-deficient aromatic systems, enhancing interactions with electron-rich biological targets. Similar nitro-substituted benzodithiazines () exhibit IR absorbance at ~1630 cm⁻¹ (C=N stretch), indicative of conjugated imine systems, which may stabilize ligand-receptor complexes .
- Phenylsulfonyl Acetamides (): These derivatives feature extended aromatic systems, which could enhance π-π stacking interactions but reduce solubility. Their synthesis via lithium hydride-mediated coupling highlights reactivity differences compared to the target compound .
Functional Analogues in Therapeutic Contexts
Cardiovascular Agents
- Thiazol-Imine Derivatives (): Though structurally distinct, these angiotensin II receptor antagonists share functional motifs (e.g., sulfonamide-like groups) that form hydrogen bonds and electrostatic interactions with the 3R8A protein.
Table 1: Key Properties of Selected Analogues
Biological Activity
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a nitro group and a sulfonamide moiety, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 227.24 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. Studies have shown that it can inhibit low-density lipoprotein (LDL) oxidation, thus protecting against cardiovascular diseases .
- Calcium Channel Blockade : Similar to flunarizine, this compound has been identified as a calcium antagonist. It modulates calcium influx in cells, which is essential for various physiological processes including muscle contraction and neurotransmitter release .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential use in treating inflammatory conditions .
Biological Activity Data
The following table summarizes key findings from studies on the biological activities of this compound:
Case Studies
- Hypolipidemic Activity : In a study involving mice, this compound was administered at doses of 100 mg/kg and 300 mg/kg. The results indicated a marked reduction in serum lipid levels compared to control groups, suggesting its potential as a therapeutic agent for hyperlipidemia .
- Calcium Channel Blocking : A comparative study highlighted that the compound's calcium antagonistic properties were comparable to those of established drugs like flunarizine. This positions it as a candidate for further development in treating conditions related to calcium dysregulation .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing chronic inflammatory diseases .
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
